molecular formula C11H13F2N B1469040 N-[(2,4-difluorophenyl)methyl]cyclobutanamine CAS No. 1250017-40-3

N-[(2,4-difluorophenyl)methyl]cyclobutanamine

Cat. No. B1469040
CAS RN: 1250017-40-3
M. Wt: 197.22 g/mol
InChI Key: MBOGPZVMUAOSOS-UHFFFAOYSA-N
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Description

N-[(2,4-difluorophenyl)methyl]cyclobutanamine (DFMC) is a cyclic amine compound that has been studied for its potential applications in scientific research. It is a fluorinated derivative of cyclobutanamine, an amine that is found in nature and is known for its biological activity. DFMC is an important compound for its potential use in drug discovery, drug delivery, and other scientific research applications.

Scientific Research Applications

Cyclobutane-Containing Compounds

Origin, Synthesis, and Biological Activities : Research on cyclobutane-containing alkaloids, isolated from both terrestrial and marine species, highlights over 60 compounds with antimicrobial, antibacterial, antitumor, and other activities. This review discusses the synthesis, origins, and potential new applications predicted by the computer program PASS, emphasizing the significance of cyclobutane-containing alkaloids in drug discovery (Sergeiko et al., 2008).

Epigenetic Modifications by Chemicals

DNA Methyltransferase Inhibitors : The review on DNA methyltransferase inhibitors showcases their efficacy as antitumor agents and their role in novel cancer therapy strategies. This highlights a potential area of research for chemical compounds influencing epigenetic processes, which may indirectly relate to the broader chemical class including N-[(2,4-difluorophenyl)methyl]cyclobutanamine (Lyko & Brown, 2005).

Environmental Impact and Contaminant Degradation

Nanomaterials in Contaminant Degradation : The significance of nanomaterials for environmental applications, including the degradation of contaminants, provides an innovative platform for removing impurities from water. This area could be relevant for research into how cyclobutane-containing compounds or similar structures might be used or affected by such technologies (Khan & Lee, 2021).

Cyclobutane Natural Products

Structural Diversity, Sources, Bioactivities : The review of [2 + 2]-cycloaddition-derived cyclobutane natural products covers their structural diversity, sources, bioactivities, and biomimetic syntheses. It shows the scientific interest in cyclobutane structures for their unique properties and applications in developing new therapeutics (Yang et al., 2022).

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-9-5-4-8(11(13)6-9)7-14-10-2-1-3-10/h4-6,10,14H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOGPZVMUAOSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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